molecular formula C18H16N6O7 B3858106 N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide

Cat. No.: B3858106
M. Wt: 428.4 g/mol
InChI Key: DXMLTAOYWHWHGL-UHFFFAOYSA-N
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Description

N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is a complex organic compound characterized by the presence of nitrophenyl groups and hydrazinyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually heated to reflux to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the process.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signal Transduction: Influencing signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide is unique due to its specific structural features, including the presence of multiple nitrophenyl and hydrazinyl groups. These structural elements confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O7/c25-17(21-19-9-13-3-1-5-15(7-13)23(27)28)11-31-12-18(26)22-20-10-14-4-2-6-16(8-14)24(29)30/h1-10H,11-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMLTAOYWHWHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
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N-[(3-nitrophenyl)methylideneamino]-2-[2-[2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
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